molecular formula C8H10BrNO3 B13698883 tert-Butyl 3-bromoisoxazole-5-carboxylate

tert-Butyl 3-bromoisoxazole-5-carboxylate

Cat. No.: B13698883
M. Wt: 248.07 g/mol
InChI Key: GGSNWXAZPJCXIH-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromoisoxazole-5-carboxylate: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are significant in medicinal chemistry due to their presence in various biologically active molecules and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromoisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butyl 3-bromo-2-oxopropanoate with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the isoxazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromoisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can lead to different functionalized isoxazoles .

Scientific Research Applications

tert-Butyl 3-bromoisoxazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromoisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • tert-Butyl 3-bromo-2-oxopropanoate
  • tert-Butyl 3-bromoisoxazole-4-carboxylate
  • tert-Butyl 3-chloroisoxazole-5-carboxylate

Comparison: tert-Butyl 3-bromoisoxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the bromine atom at the 3-position of the isoxazole ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H10BrNO3

Molecular Weight

248.07 g/mol

IUPAC Name

tert-butyl 3-bromo-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C8H10BrNO3/c1-8(2,3)12-7(11)5-4-6(9)10-13-5/h4H,1-3H3

InChI Key

GGSNWXAZPJCXIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NO1)Br

Origin of Product

United States

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